Cas no 81403-68-1 (Alfuzosin Hydrochloride)

Alfuzosin Hydrochloride is a selective alpha-1 adrenergic receptor antagonist, offering improved urinary flow and relief from benign prostatic hyperplasia (BPH) symptoms by decreasing smooth muscle tone in the prostate and bladder neck. Its efficacy is characterized by its high selectivity for alpha-1A and alpha-1D receptors, minimizing potential cardiovascular side effects.
Alfuzosin Hydrochloride structure
Alfuzosin Hydrochloride structure
Product name:Alfuzosin Hydrochloride
CAS No:81403-68-1
MF:C19H28ClN5O4
MW:425.90972328186
MDL:MFCD00879135
CID:60331
PubChem ID:253659564

Alfuzosin Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Alfuzosine Hydrochloride
    • ALFUZOSIN HCL
    • MITTOVAL
    • N-[3-[(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLYNYL)METHYLAMINO]PROPYL]TETRAHYDRO-2-FURANCARBOXAMIDE
    • SL-77,499-10
    • URION
    • UROXANTRAL
    • XATRAL
    • N-[3-[(4-Amino-6,7-dimethoxy-2-quinazolynyl)methylamino]propyl]tetrahydro-2-furancarboxamide, SL-77,499-10, Mittoval, Urion, Xatral
    • 2-Furancarboxamide, N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydro-, hydrochloride
    • Uroxatral hydrochloride, N-(3-((4-Amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)tetrahydro-2-furancarboxamide hydrochloride
    • Alfoten
    • Udon:xatral
    • Alfuzosin hydrochloride
    • Alfuzosin (hydrochloride)
    • N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino)-propyl)tetrahydrofuran-2-carboxamide hydrochloride
    • SL 77499-10
    • N-[3-[(4-Amino-6,7-dimethoxy-2-quimdinyl)methyl-lamino]propyl]tetrahydro-2-furancarboxamide hydrochloride
    • N-(3-((4-Amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)tetrahydro-2-furancarboxamide hydrochloride
    • Uroxatral hydrochloride
    • 4-Amino-6,7-dimethoxy-2-[methyl[3-[(tetrahydro-2-furoyl)amino]propyl]amino]quinazoline Hydrochloride
    • N-[3-[(4-Amino-6,7-dimethoxy-2-quinazolinyl)(methyl)amino]propyl]tetrahydro-2-furancarboxamide Hydrochloride
    • N-[3-[(4-Amino-6,7-dimethoxy-2-quinazolynyl)methylamino]propyl]tetrahydro-2-furancarboxamide hydrochloride
    • Uroxatral
    • Alfuzosin hydrochloride (Uroxatral)
    • Alfetim
    • (+-)-N-(3-((4-Amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)tetrahydro-2-furamide monohydrochloride
    • DSSTox_RID_80924
    • DSSTox_CID_25514
    • DSSTox_GSID_45514
    • Xatral Retard
    • Xatral OD
    • Xatral XL
    • Xatral SR
    • Uroxatral (TN)
    • 2-Furancarboxamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)methyla
    • n-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydro-2-furancarboxamide hydrochloride
    • Alfuzosin hydrochloride (JAN/USAN)
    • N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide;hydrochloride
    • SCHEMBL179910
    • MFCD00879135
    • CCG-213373
    • Alfuzosin for peak identification
    • Tox21_110701_1
    • BCPP000417
    • AC-1116
    • D01692
    • Alfuzosin hydrochloride, United States Pharmacopeia (USP) Reference Standard
    • ALFUZOSIN HYDROCHLORIDE (USP-RS)
    • s1409
    • Alfuzosin hydrochloride, Pharmaceutical Secondary Standard; Certified Reference Material
    • AS-14240
    • (+/-)-N-(3-((4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)METHYLAMINO)PROPYL)TETRAHYDRO-2-FURAMIDE MONOHYDROCHLORIDE
    • Alfuzosin hydrochloride, (2RS)-N-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino]propyl]tetrahydrofuran-2-carboxamide hydrochloride, SL 77-499-10, SL 77499-10, Urion, Uroxatral, Xatral, Alfoten
    • N-(3-((4-amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino)propyl)tetrahydrofuran-2-carboxamide hydrochloride
    • NCGC00095152-09
    • 75046A1XTN
    • SL-77499
    • (methyl)amino)propyl)tetrahydrofuran-2
    • 81403-68-1 (Alfuzosin HCl), 81403-80-7(Alfuzosin).
    • Alfuzosin for peak identification, European Pharmacopoeia (EP) Reference Standard
    • HY-B0192A
    • Alfuzosin for system suitability A, European Pharmacopoeia (EP) Reference Standard
    • Q27114856
    • 81403-68-1
    • ALFUZOSIN HYDROCHLORIDE [EP MONOGRAPH]
    • DTXCID1025514
    • YTNKWDJILNVLGX-UHFFFAOYSA-N
    • ALFUZOSIN HYDROCHLORIDE (EP MONOGRAPH)
    • Alfuzosin hydrochloride [USAN]
    • SL-77.0499-10
    • SL77.0499-10
    • ALFUZOSIN HYDROCHLORIDE [USP-RS]
    • Tox21_110701
    • Alfuzosin hydrochloride [USAN:USP]
    • FT-0630890
    • 2-Furancarboxamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)tetrahydro-, monohydrochloride (+-)-
    • SW196913-4
    • Alfuzosin for system suitability, European Pharmacopoeia (EP) Reference Standard
    • ALFUZOSIN HYDROCHLORIDE (MART.)
    • Alfuzosin hydrochloride, European Pharmacopoeia (EP) Reference Standard
    • BCP9000271
    • CHEBI:32286
    • ALFUZOSIN HYDROCHLORIDE [MI]
    • ALFUZOSIN HYDROCHLORIDE [MART.]
    • -carboxamide hydrochloride
    • T71347
    • N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydro-2-furancarboxamide, monohydrochloride
    • Tox21_500224
    • Alfuzosin for system suitability A
    • Alfuzosin hydrochloride;
    • SR-01000759345-5
    • CAS-81403-68-1
    • SL 77 499-10
    • NCGC00260909-01
    • SL-77499-10
    • Alfuzosin Hydrochloride,(S)
    • ALFUZOSIN HYDROCHLORIDE [ORANGE BOOK]
    • ALFUZOSINHYDROCHLORIDE
    • ALFUZOSIN HYDROCHLORIDE (USP MONOGRAPH)
    • HMS1569A05
    • NCGC00016946-01
    • Alfuzosin hydrochloride, >=98% (HPLC), solid
    • DTXSID3045514
    • ALFUZOSIN HYDROCHLORIDE [USP MONOGRAPH]
    • N-(3-((4-amino-6,7-dimethoxyquinazolin-2-yl)
    • Alfuzosin Hydrochlorideextended release
    • SR-01000759345
    • AKOS015966770
    • (+/-)-N-(3-((4-amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino)propyl)tetrahydrofuran-2-carboxamide Monohydrochloride
    • UNII-75046A1XTN
    • LP00224
    • ALFUZOSIN HYDROCHLORIDE [WHO-DD]
    • ALFUZOSIN HYDROCHLORIDE [JAN]
    • Alfuzosin hydrochloride (USAN:USP)
    • 2-FURANCARBOXAMIDE, (+/-)-N-(3-((4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)METHYLAMINO)PROPYL)TETRAHYDRO-, MONOHYDROCHLORIDE
    • SL-77-499-10
    • CHEMBL1723
    • A840121
    • 2-Furancarboxamide, N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydro-, monohydrochloride (9CI)
    • SL 77-499-10
    • Alfuzosin Hydrochloride
    • MDL: MFCD00879135
    • Inchi: 1S/C19H27N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23);1H
    • InChI Key: YTNKWDJILNVLGX-UHFFFAOYSA-N
    • SMILES: Cl.O=C(C1CCCO1)NCCCN(C)C1N=C2C(C=C(C(=C2)OC)OC)=C(N)N=1

Computed Properties

  • Exact Mass: 425.18300
  • Monoisotopic Mass: 425.183
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 8
  • Complexity: 511
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 112

Experimental Properties

  • Color/Form: No data available
  • Density: 1.272
  • Melting Point: 225 ºC
  • Boiling Point: 687.7°C at 760 mmHg
  • Flash Point: No data available
  • Solubility: DMSO: >10mg/mL
  • PSA: 111.83000
  • LogP: 3.12480
  • Merck: 238
  • Vapor Pressure: No data available
  • pka: 8.13(at 25℃)

Alfuzosin Hydrochloride Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P280-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22
  • Safety Instruction: H302
  • RTECS:LT9965475
  • Hazardous Material Identification: Xn
  • Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
  • Risk Phrases:R22

Alfuzosin Hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Cooke Chemical
A0789412-50MG
Alfuzosin hydrochloride
81403-68-1 ≥98%
50mg
RMB 159.20 2025-02-21
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0091-100mg
Alfuzosin hydrochloride
81403-68-1 99.61%
100mg
¥ 2769 2023-09-07
Key Organics Ltd
AS-14240-10MG
Alfuzosin HCl
81403-68-1 >98%
10mg
£51.00 2025-02-09
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0091-5 mg
Alfuzosin hydrochloride
81403-68-1 99.61%
5mg
¥410.00 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A849368-5g
Alfuzosin Hydrochloride
81403-68-1 98%
5g
¥3,980.00 2022-09-03
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A2591-100MG
Alfuzosin Hydrochloride
81403-68-1 >98.0%(HPLC)
100mg
¥210.00 2024-04-15
Cooke Chemical
A0789412-250MG
Alfuzosin hydrochloride
81403-68-1 ≥98%
250mg
RMB 530.40 2025-02-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A849368-1g
Alfuzosin Hydrochloride
81403-68-1 98%
1g
¥1,560.00 2022-09-03
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0091-200 mg
Alfuzosin hydrochloride
81403-68-1 99.61%
200mg
¥5100.00 2022-04-26
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
Y0001906
81403-68-1
¥1557.81 2023-01-13

Alfuzosin Hydrochloride Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Tetrahydrofuran ,  Water ;  20 h, 25 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol ;  reflux; 10 min, reflux
2.2 Reagents: Hydrochloric acid Solvents: Ethanol ;  reflux
Reference
Improved synthesis of alfuzosin hydrochloride
Xu, Jing; et al, Jingxi Huagong Zhongjianti, 2010, 40(3), 40-43

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Tetrahydrofuran ;  8 h, rt
2.1 Reagents: Potassium carbonate Catalysts: Sodium iodide Solvents: 1-Butanol ;  6 h, reflux
Reference
Method for preparation of Alfuzosin hydrochloride
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Calcium chloride Solvents: Chloroform ;  < 10 °C; 24 h, < 10 °C
1.2 Reagents: Potassium hydroxide Catalysts: Potassium iodide ;  12 h, rt
2.1 Reagents: Potassium hydroxide Solvents: Methanol ;  reflux; 10 min, reflux
2.2 Reagents: Hydrochloric acid Solvents: Ethanol ;  reflux
Reference
Improved synthesis of alfuzosin hydrochloride
Xu, Jing; et al, Jingxi Huagong Zhongjianti, 2010, 40(3), 40-43

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran
2.1 Reagents: Hydrogen ,  Ammonia Catalysts: Rhodium ,  Carbon Solvents: Ethanol
3.1 Solvents: Isoamyl alcohol
Reference
Synthesis and antihypertensive activity of a series of 4-amino-6,7-dimethoxyquinazoline derivatives
Manoury, Philippe M.; et al, Journal of Medicinal Chemistry, 1986, 29(1), 19-25

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ,  Water ;  10 h, rt
2.1 Reagents: Potassium carbonate Catalysts: Sodium iodide Solvents: 1-Butanol ;  6 - 8 h, rt → reflux
Reference
An improved synthesis method of alfuzosin hydrochloride
Chen, Xian; et al, Jingxi Huagong, 2011, 28(7), 710-713

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ;  30 min, 30 °C
1.2 7 h, reflux
Reference
Improved synthesis of alfuzosin hydrochloride
Zhu, Xingyan; et al, Zhongguo Yaowu Huaxue Zazhi, 2009, 19(5), 352-355

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Sodium iodide Solvents: 1-Butanol ;  6 h, reflux
Reference
Method for preparation of Alfuzosin hydrochloride
, China, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Ammonia Catalysts: Nickel Solvents: Ethanol ;  6 h, 0.15 MPa, 70 °C
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ;  30 min, 30 °C
2.2 7 h, reflux
Reference
Improved synthesis of alfuzosin hydrochloride
Zhu, Xingyan; et al, Zhongguo Yaowu Huaxue Zazhi, 2009, 19(5), 352-355

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Rhodium ,  Carbon Solvents: Ethanol
2.1 Solvents: Isoamyl alcohol
Reference
Synthesis and antihypertensive activity of a series of 4-amino-6,7-dimethoxyquinazoline derivatives
Manoury, Philippe M.; et al, Journal of Medicinal Chemistry, 1986, 29(1), 19-25

Alfuzosin Hydrochloride Raw materials

Alfuzosin Hydrochloride Preparation Products

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:81403-68-1)Alfuzosin Hydrochloride
A840121
Purity:99%
Quantity:5g
Price ($):354.0